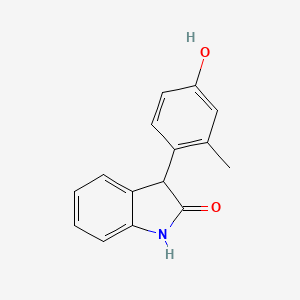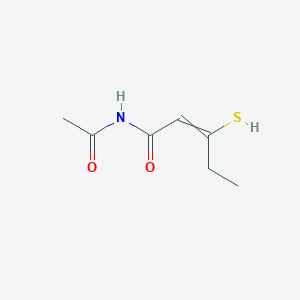![molecular formula C17H29NO2S B14381784 N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine CAS No. 88373-86-8](/img/structure/B14381784.png)
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is an organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonyl group attached to a propyl chain, which is further connected to a butylbutan-1-amine moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Alkylation: The benzenesulfonyl chloride is then reacted with 3-chloropropylamine to form N-(3-chloropropyl)benzenesulfonamide.
Substitution Reaction: The N-(3-chloropropyl)benzenesulfonamide undergoes a nucleophilic substitution reaction with butylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amines and sulfonamides.
Applications De Recherche Scientifique
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzenesulfonyl)butylamine
- N-(Benzenesulfonyl)propylamine
- N-(Benzenesulfonyl)ethylamine
Uniqueness
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88373-86-8 |
|---|---|
Formule moléculaire |
C17H29NO2S |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
N-[3-(benzenesulfonyl)propyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C17H29NO2S/c1-3-5-13-18(14-6-4-2)15-10-16-21(19,20)17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |
Clé InChI |
PCTIIMXAPGCPSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
